N-(2-morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c20-15(17-6-8-18-9-11-22-12-10-18)5-7-19-13-3-1-2-4-14(13)23-16(19)21/h1-4H,5-12H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJYDCLMVPYVQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CCN2C3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization with Urea
Method :
Alternative Route Using Phosgene
Method :
- o-Aminophenol reacts with phosgene (COCl₂) in anhydrous dichloromethane at 0–5°C.
- Advantage : Higher reactivity but requires careful handling due to phosgene’s toxicity.
Introduction of the Propanamide Chain
The propanamide linker is introduced via Friedel-Crafts acylation or Mannich reactions at the 3-position of benzoxazolone.
Friedel-Crafts Acylation
Method :
Mannich Reaction for Direct Functionalization
Method :
- Benzoxazolone reacts with formaldehyde and morpholine in ethanol under reflux to form 3-(morpholinomethyl)-1,3-benzoxazol-2(3H)-one .
- Mechanism :
Incorporation of the Morpholine-Ethyl Group
The morpholine-ethyl moiety is introduced via alkylation or amide coupling .
Alkylation of Propanamide Intermediate
Method :
Reductive Amination
Alternative Route :
- 3-(2-Oxo-1,3-benzoxazol-3-yl)propanal undergoes reductive amination with 2-morpholinoethylamine using NaBH₃CN in methanol.
- Advantage : Avoids acid chloride handling.
Analytical and Optimization Strategies
Reaction Monitoring
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the propanamide.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced forms of the propanamide group.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzoxazole moiety may play a role in binding to these targets, while the morpholine ring could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and biological activities of related propanamide derivatives:
Key Differences and Implications
Heterocyclic Systems: The benzoxazol-2-one ring in the target compound provides distinct electronic effects compared to pyridyl (Compound 1, ) or thiazole/oxadiazole systems (). Benzoxazolone’s electron-withdrawing nature may enhance stability in metabolic pathways . Morpholine vs. Morpholinone: The morpholine group in the target compound improves solubility, while morpholinone derivatives () introduce additional hydrogen-bonding sites .
Pharmacokinetic Properties: The morpholinoethyl group likely enhances water solubility compared to tert-butyl (Compound 30a) or biphenylmethyl (Compound 1) groups, which increase lipophilicity .
Biological Activity: Acetylcholinesterase inhibitors () rely on aromatic stacking (biphenyl) and moderate polarity, whereas carbonic anhydrase inhibitors () utilize sulfamoyl groups for zinc binding .
Biological Activity
N-(2-morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide, a compound with a unique chemical structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies and data.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Characteristics:
- Molecular Weight: 448.6 g/mol
- LogP (Octanol-Water Partition Coefficient): 2.7
- Hydrogen Bond Donors: 1
- Hydrogen Bond Acceptors: 7
- Rotatable Bonds: 8
These properties suggest a moderate lipophilicity, which may influence its bioavailability and interaction with biological targets.
1. Receptor Affinity
Recent studies indicate that derivatives of morpholine compounds, including this compound, exhibit significant affinity for sigma receptors. Specifically, one related compound demonstrated a high selectivity for the σ1 receptor over the σ2 receptor with a Ki value of 42 nM, indicating potential for modulating pain pathways and other neurological functions .
2. Antinociceptive Effects
In vivo studies utilizing formalin tests have shown that compounds with similar structures can significantly reduce nociceptive responses in animal models. The administration of these compounds resulted in a marked decrease in pain perception, suggesting their potential utility in treating inflammatory pain conditions .
3. Kinase Inhibition
Compounds structurally related to benzoxazoles have been identified as inhibitors of various kinases involved in tumorigenesis. The inhibition of Met kinase by related benzoxazole derivatives indicates that this compound may also possess anticancer properties through modulation of signaling pathways critical for cell proliferation and survival .
Case Studies
The biological activity of this compound is likely mediated through several mechanisms:
- Sigma Receptor Modulation: The compound's affinity for σ1 receptors may lead to modulation of neurotransmitter systems involved in pain perception and mood regulation.
- Kinase Signal Transduction Inhibition: By inhibiting kinases such as Met, the compound may disrupt critical signaling pathways that promote cancer cell survival and proliferation.
Q & A
Q. Q1. What are the standard synthetic routes for preparing N-(2-morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide, and how is purity ensured?
Methodological Answer: The synthesis typically involves coupling a benzoxazolone derivative with a morpholine-containing amine via amidation. Key steps include:
- Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation under inert conditions (e.g., nitrogen atmosphere) .
- Purification : Employ silica gel chromatography with gradients (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization (e.g., ethyl acetate) to isolate high-purity product .
- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) .
Advanced Synthesis Challenges
Q. Q2. How can researchers optimize reaction yields when synthesizing morpholine- and benzoxazolone-containing propanamides?
Methodological Answer: Optimization strategies include:
- Condition Tuning : Adjust pH to 8–9 using Na₂CO₃ to minimize side reactions; maintain temperatures at 0–25°C during sensitive steps (e.g., acyl chloride addition) .
- Impurity Mitigation : Use scavenger resins (e.g., polymer-bound isocyanate) to remove unreacted amines .
- Real-Time Monitoring : Track reaction progress via TLC (silica GF₂₅₄, UV visualization) and inline FTIR to detect carbonyl intermediates .
Structural Elucidation
Q. Q3. What advanced techniques resolve crystallographic ambiguities in propanamide derivatives?
Methodological Answer:
- X-Ray Crystallography : Use SHELXL for small-molecule refinement (high-resolution data; twin-law correction for challenging crystals) .
- Complementary Methods : Pair crystallography with DFT calculations (B3LYP/6-31G*) to validate bond angles/electrostatic potentials .
- Data Interpretation : Analyze anisotropic displacement parameters (ADPs) to detect disorder in morpholine or benzoxazolone rings .
Biological Activity Profiling
Q. Q4. How should researchers design assays to evaluate the anticancer potential of this compound?
Methodological Answer:
- In Vitro Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination; include positive controls (e.g., doxorubicin) .
- Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to assess apoptosis and Western blotting for caspase-3 activation .
- Selectivity Testing : Compare cytotoxicity against non-cancerous lines (e.g., HEK-293) to identify therapeutic windows .
Data Contradiction Analysis
Q. Q5. How to resolve discrepancies in reported bioactivity data for structurally similar propanamides?
Methodological Answer:
- Source Investigation : Compare assay conditions (e.g., serum concentration, incubation time) that may alter results .
- Structural Nuances : Analyze substituent effects (e.g., electron-withdrawing groups on benzoxazolone) using QSAR models .
- Reproducibility Checks : Validate conflicting data via orthogonal assays (e.g., ATP-based viability vs. resazurin reduction) .
Computational Integration
Q. Q6. What computational tools predict binding modes of this compound with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with homology-modeled targets (e.g., PI3Kγ) and validate with MD simulations (GROMACS, 100 ns runs) .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with morpholine oxygen) using Schrödinger’s Phase .
- ADMET Prediction : Apply SwissADME to assess bioavailability and toxicity risks (e.g., CYP inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
